Fmoc-Phe(bis-Boc-4-guanidino)-OH
Description
Overview of Fmoc-Protected Non-Canonical Amino Acids in Peptide Science
The 20 canonical amino acids that constitute natural proteins offer a vast but limited chemical space for biological function. To overcome these limitations and develop peptides with enhanced properties, scientists increasingly turn to non-canonical amino acids (ncAAs). lookchem.commedchemexpress.com These synthetic analogs introduce novel functionalities, allowing for the modulation of a peptide's stability, conformation, and biological activity. medchemexpress.com The incorporation of ncAAs can improve resistance to proteolytic degradation, enhance binding affinity, and introduce probes for studying biological processes. wiley.comcardiff.ac.uk
Solid-phase peptide synthesis (SPPS) is the predominant method for incorporating ncAAs into a peptide chain. sigmaaldrich.com This technique relies on the availability of suitably protected amino acid building blocks. medchemexpress.com The most widely adopted strategy in modern SPPS is based on the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine. nih.gov Fmoc-protected ncAAs are commercially available or can be synthesized in-house, allowing for their stepwise addition to a growing peptide chain attached to a solid support. lookchem.comsigmaaldrich.com This approach has enabled the creation of a diverse array of modified peptides for research, therapeutic, and materials science applications. nih.gov
Significance of Guanidino Functionality in Peptide Chemistry and Chemical Biology
The guanidino group, the key functional moiety on the side chain of arginine, is of profound importance in biological systems. sigmaaldrich.com At physiological pH, the guanidino group exists as a protonated, planar, and resonance-stabilized guanidinium (B1211019) cation. sigmaaldrich.com This feature allows it to act as a powerful hydrogen bond donor and to participate in strong electrostatic interactions, such as salt bridges with negatively charged phosphate (B84403) or carboxylate groups. ntu.ac.uk
These interaction capabilities are central to many biological recognition events. For instance, the arginine side chain is frequently found at the interface of protein-nucleic acid and protein-protein complexes. cardiff.ac.uk In medicinal chemistry, the guanidine (B92328) motif is considered a critical pharmacophore. ntu.ac.uk Incorporating guanidino groups or their mimetics into peptide-based drugs can enhance their binding affinity and specificity for biological targets. chemimpex.com Furthermore, the cationic nature of guanidinium-rich peptides has been shown to facilitate their uptake into mammalian cells, a property exploited in the design of cell-penetrating peptides and drug delivery systems. nih.gov The synthesis of molecules like Fmoc-Phe(4-Boc2-guanidino)-OH provides a strategic tool to leverage these properties in rationally designed peptides. chemimpex.com
Historical Context of Fmoc-Phe(4-Boc2-guanidino)-OH Development and Utilization
The synthesis of this particular compound likely originated from the need to create arginine mimetics with altered structural or spatial properties. The synthetic pathway for such a compound logically starts from a precursor like p-amino-L-phenylalanine. lookchem.com The amino group on the phenyl ring serves as a chemical handle for conversion into the guanidino functionality. A key challenge in this process is the protection of the highly basic guanidino group itself during subsequent peptide coupling steps. The development of the di-Boc protection strategy for guanidino groups provided a robust solution, as these protecting groups are stable to the basic conditions used for Fmoc removal but can be cleaved with acid at the end of the synthesis. The commercial availability of Fmoc-Phe(4-Boc2-guanidino)-OH, with a CAS number assigned as early as 1999, indicates its establishment as a valuable reagent by the turn of the 21st century, coinciding with a period of intense activity in combinatorial chemistry and the synthesis of peptide libraries for screening.
Role of Protecting Groups (Fmoc and Boc) in Advanced Synthetic Strategies for Fmoc-Phe(4-Boc2-guanidino)-OH
The structure of Fmoc-Phe(4-Boc2-guanidino)-OH is a prime example of the sophisticated use of protecting groups in chemical synthesis. The successful assembly of a peptide requires that reactive functional groups, other than those intended to form the amide bond, be temporarily masked. wiley.com This compound utilizes two of the most important protecting groups in modern peptide chemistry: Fmoc and Boc.
The Fmoc Group (9-fluorenylmethoxycarbonyl): The Fmoc group protects the α-amino terminus of the amino acid. ambeed.com Its key advantage is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent. ambeed.com This allows for its repeated removal at each cycle of the synthesis without damaging the growing peptide chain or acid-sensitive side-chain protecting groups. nih.gov
The Boc Group (tert-butoxycarbonyl): In this molecule, two Boc groups are used to protect the side-chain guanidino function. lookchem.com The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA). ambeed.com This difference in chemical stability is the foundation of the "orthogonal" protection strategy.
This orthogonality is critical for the synthesis of complex peptides. During SPPS, the base-labile Fmoc group is cleaved to allow for the next amino acid to be coupled. The acid-labile Boc groups on the guanidino side chain remain intact throughout the entire chain assembly process. Only at the final step, when the completed peptide is cleaved from the solid support, are the Boc groups removed by a strong acid cocktail, typically containing TFA. sigmaaldrich.com This ensures the integrity of the guanidino functionality until it is needed in the final, deprotected peptide.
Table 2: Comparison of Fmoc and Boc Protecting Groups in SPPS
| Feature | Fmoc Group | Boc Group (Side-Chain Protection) |
|---|---|---|
| Protected Group | α-Amine | Side-Chain (e.g., Guanidino) |
| Cleavage Condition | Mild Base (e.g., Piperidine) ambeed.com | Strong Acid (e.g., TFA) ambeed.com |
| Role in Synthesis | Temporary protection, removed at each cycle ambeed.com | "Permanent" protection, removed at the final step ambeed.com |
| Key Advantage | Allows for mild synthesis conditions, preserving sensitive modifications nih.gov | Provides orthogonal protection stable to repeated base treatments |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-3-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O8/c1-34(2,3)46-32(43)38-30(39-33(44)47-35(4,5)6)36-22-17-15-21(16-18-22)19-28(29(40)41)37-31(42)45-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,19-20H2,1-6H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEGZABLYKOZLG-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Phe 4 Boc2 Guanidino Oh and Its Derivatives
Synthesis of the Phenylalanine Core with a Guanidino Moiety
The foundation of Fmoc-Phe(4-Boc2-guanidino)-OH is a phenylalanine molecule functionalized with a guanidino group at the fourth position of the phenyl ring. The synthesis of this core structure can be approached in several ways. One common method involves the nitration of phenylalanine to produce 4-nitrophenylalanine. google.com This reaction is typically carried out using a mixture of nitric and sulfuric acids, with careful temperature control to favor nitration at the para position. google.com Following nitration, the nitro group is reduced to an amino group, which then serves as the attachment point for the guanidino moiety. google.com The guanidinylation of the resulting 4-aminophenylalanine can be achieved using various reagents, such as pyrazole-1-carboxamidine derivatives, to efficiently introduce the guanidino group. researchgate.net
Introduction and Optimization of Fmoc Protection Strategies
The α-amino group of the phenylalanine core is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for peptide synthesis as it is stable under various reaction conditions but can be easily removed with a mild base, typically a piperidine (B6355638) solution. chemimpex.comnih.govsemanticscholar.org The introduction of the Fmoc group is a standard procedure in peptide chemistry, often employing Fmoc-Cl or Fmoc-OSu in the presence of a base. nih.gov Optimization of this step is critical to prevent side reactions, such as the formation of dipeptides. researchgate.net The Fmoc group's stability and selective removal are key to its widespread use in SPPS. chemimpex.comsemanticscholar.org
Dual Boc Protection of the Guanidino Group: Rationale and Techniques
The guanidino group of the phenylalanine derivative is highly basic and nucleophilic, necessitating protection to prevent unwanted side reactions during peptide synthesis. acs.org A dual tert-butoxycarbonyl (Boc) protection strategy is employed for this purpose. The two Boc groups effectively reduce the nucleophilicity of the guanidino moiety. acs.org The introduction of these Boc groups is typically achieved by reacting the guanidino-functionalized phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This dual protection is advantageous because the Boc groups are stable during the Fmoc deprotection steps (treatment with piperidine) but can be cleaved simultaneously with other acid-labile side-chain protecting groups at the end of the synthesis, usually with strong acids like trifluoroacetic acid (TFA). highfine.com
| Protecting Group | Role | Deprotection Condition |
| Fmoc | α-Amino protection | Mild base (e.g., 20% piperidine in DMF) nih.gov |
| Boc | Guanidino side-chain protection | Strong acid (e.g., TFA) |
Chiral Synthesis and Enantiomeric Purity Control of Fmoc-Phe(4-Boc2-guanidino)-OH
The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, the synthesis of Fmoc-Phe(4-Boc2-guanidino)-OH must be stereoselective to yield the desired L- or D-enantiomer. chemimpex.com Stereoselective synthesis can be achieved by starting with an enantiomerically pure phenylalanine precursor. nih.gov Throughout the synthetic sequence, reaction conditions are carefully controlled to avoid racemization, particularly during the activation and coupling steps in peptide synthesis. nih.gov
Ensuring the enantiomeric purity of the final product is paramount. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a primary analytical technique used to determine the enantiomeric excess of Fmoc-Phe(4-Boc2-guanidino)-OH. chemimpex.com This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. Commercial sources often report enantiomeric purities of ≥99.7% for the D-enantiomer and ≥99.9% for the L-enantiomer, as confirmed by chiral HPLC. chemimpex.comiris-biotech.deiris-biotech.de
| Enantiomer | Reported Enantiomeric Purity | Analytical Method |
| Fmoc-L-Phe(4-Boc2-guanidino)-OH | ≥99.9% iris-biotech.deiris-biotech.de | Chiral HPLC |
| Fmoc-D-Phe(4-Boc2-guanidino)-OH | ≥99.7% chemimpex.com | Chiral HPLC |
Solid-Phase Synthesis of Fmoc-Phe(4-Boc2-guanidino)-OH Analogues
Fmoc-Phe(4-Boc2-guanidino)-OH is a valuable building block for the solid-phase synthesis of peptide analogues. sigmaaldrich.combapeks.com In SPPS, the protected amino acid is coupled to a growing peptide chain that is anchored to a solid support (resin). The Fmoc protecting group is removed at each cycle to allow for the addition of the next amino acid. nih.gov The dual Boc-protected guanidino side chain remains intact throughout the synthesis until the final cleavage from the resin, which also removes the Boc groups. This methodology allows for the efficient and controlled synthesis of peptides containing this non-canonical amino acid, which can be used to probe biological systems or as therapeutic leads. chemimpex.comchemimpex.com
Solution-Phase Synthesis Methodologies and Their Comparative Advantages
Solution-phase synthesis, a classical approach to peptide synthesis, offers several advantages, including scalability and the ability to purify intermediates at each step, which can lead to higher purity in the final product. creative-peptides.comamericanpeptidesociety.orgbachem.com This method is particularly suitable for the synthesis of shorter peptides or when specific modifications are required. creative-peptides.comcreative-peptides.com
The synthesis of a complex molecule like Fmoc-Phe(4-Boc2-guanidino)-OH in solution would likely involve a multi-step process. A plausible route could begin with the appropriate starting materials, such as a suitably protected phenylalanine derivative. The guanidino group, protected by two Boc groups, is a key feature of the target molecule. The synthesis of a Boc-protected guanidinylating agent and its subsequent reaction with a phenylalanine precursor would be a critical step. For instance, a method for preparing mono-Boc protected S-methylisothiourea has been described, which could be a precursor to a di-Boc protected guanidinylating reagent. fiu.edu
The Fmoc protecting group is typically introduced to the alpha-amino group of the amino acid. Various methods for the Fmoc protection of amino acids are known, often employing reagents like Fmoc-Cl or Fmoc-OSu under basic conditions. google.com The choice of solvent and base is crucial to avoid side reactions and ensure a high yield.
A comparative analysis of different solution-phase methodologies highlights the trade-offs between them.
| Methodology | Advantages | Disadvantages |
| Classical Solution-Phase Synthesis | - High purity due to intermediate purification creative-peptides.combachem.com - Scalable for industrial production americanpeptidesociety.org - More precise control over reaction conditions americanpeptidesociety.org | - Time-consuming and labor-intensive creative-peptides.com - Requires complex purification steps like chromatography americanpeptidesociety.org - Can be challenging for long or aggregation-prone sequences americanpeptidesociety.org |
| Group-Assisted Purification (GAP) Synthesis | - Avoids chromatography and recrystallization nih.govrsc.org - Reduces solvent, silica (B1680970) gel, energy, and manpower usage rsc.org - Environmentally friendly with recoverable auxiliary groups nih.govrsc.org | - May not be universally applicable to all peptide sequences. |
| Liquid-Phase Peptide Synthesis (LPPS) with Soluble Supports | - Combines advantages of both solid-phase and solution-phase synthesis. - Purification can be simplified by precipitation of the polymer-supported peptide. rsc.org | - The soluble support may limit the choice of reaction conditions. |
| Microflow Synthesis | - Rapid mixing and reaction times acs.org - Can enable the use of unprotected amino acids in some cases acs.org | - Specialized equipment is required. - Scalability may be a concern for large-scale production. |
Purification and Characterization Techniques for Fmoc-Phe(4-Boc2-guanidino)-OH Precursors
The purity of the final Fmoc-Phe(4-Boc2-guanidino)-OH product is highly dependent on the purity of its precursors. Therefore, robust purification and characterization techniques are essential throughout the synthesis.
Purification Techniques:
Following synthesis, crude precursors of Fmoc-Phe(4-Boc2-guanidino)-OH must be purified to remove unreacted starting materials, reagents, and byproducts. Common techniques include:
Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. For example, Fmoc-protected amino acids can often be purified by recrystallization from appropriate solvents like toluene. ajpamc.com
Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase. Normal-phase chromatography using silica gel is frequently used to purify protected amino acids and their derivatives. acs.org
Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases. This is often employed during the work-up of a reaction to remove water-soluble or acid/base-soluble impurities. google.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution chromatographic technique that is the standard method for purifying peptides and can also be applied to their precursors. bachem.com It separates molecules based on their hydrophobicity. bachem.com
Characterization Techniques:
Once purified, the identity and purity of the precursors must be confirmed using various analytical methods.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. Both ¹H and ¹³C NMR are routinely used to characterize Fmoc-protected amino acids and their derivatives. researchgate.netacs.org |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its identity. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common. researchgate.netarkat-usa.org Tandem mass spectrometry (MS/MS or MSⁿ) can provide structural information by fragmenting the molecule. researchgate.net |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. arkat-usa.org |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound by separating it from any impurities. The retention time is characteristic of the compound under specific conditions. sigmaaldrich.com |
| Melting Point | A sharp melting point range is indicative of a pure crystalline compound. acs.org |
By employing a suitable combination of these synthesis, purification, and characterization techniques, Fmoc-Phe(4-Boc2-guanidino)-OH and its precursors can be prepared with high purity, ready for their application in peptide synthesis.
Applications of Fmoc Phe 4 Boc2 Guanidino Oh in Peptide Synthesis
Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Phe(4-Boc2-guanidino)-OH is as a monomeric unit in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . SPPS is the predominant method for peptide synthesis, allowing for the efficient and automated construction of peptide chains on a solid support chemimpex.comnih.gov. The design of Fmoc-Phe(4-Boc2-guanidino)-OH is optimized for this methodology. The temporary Fmoc group protects the alpha-amine during the coupling reaction, while the acid-labile Boc groups provide robust protection for the side-chain guanidino function chemimpex.com. This orthogonal protection scheme is a cornerstone of Fmoc SPPS, enabling selective deprotection and chain elongation without compromising side-chain integrity kilobio.com.
The dual Boc protection on the guanidino group ensures that the highly basic nature of this functional group is masked throughout the synthesis, preventing undesirable side reactions during the base-catalyzed Fmoc-deprotection steps and the coupling reactions. This protection is stable during the iterative cycles of the synthesis and is typically removed only during the final cleavage of the peptide from the resin support using strong acids like trifluoroacetic acid (TFA) kilobio.com.
The incorporation of Fmoc-Phe(4-Boc2-guanidino)-OH into a growing peptide chain follows the standard, well-established protocols of Fmoc SPPS. The process is cyclical and involves the following key steps:
Resin Preparation : The synthesis begins with a solid support (resin), often pre-loaded with the first amino acid. The resin is swelled in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) kilobio.com.
Fmoc Deprotection : The Fmoc group on the N-terminus of the resin-bound peptide is removed. This is typically achieved by treating the resin with a solution of 20% piperidine (B6355638) in DMF kilobio.com. The release of the fluorenyl group can be monitored by UV spectroscopy to quantify the reaction's completion.
Activation and Coupling : The carboxylic acid of the incoming Fmoc-Phe(4-Boc2-guanidino)-OH is activated to facilitate amide bond formation. This activation is performed in situ using a coupling reagent and often an additive. The activated amino acid is then added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion kilobio.com.
Washing : After the coupling step, the resin is thoroughly washed with DMF and other solvents to remove excess reagents and by-products, ensuring the purity of the growing peptide chain for the next cycle kilobio.com.
This sequence of deprotection, coupling, and washing is repeated for each amino acid in the desired peptide sequence.
Fmoc-Phe(4-Boc2-guanidino)-OH is compatible with a wide array of standard coupling reagents and conditions used in Fmoc SPPS, ensuring its versatile application in the synthesis of diverse peptide sequences chemimpex.com. The choice of coupling reagent can be critical for achieving high coupling efficiency, minimizing racemization, and overcoming steric hindrance, especially for a modified amino acid with a bulky side chain.
Common classes of coupling reagents compatible with this building block include:
Uronium/Aminium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used for their high efficiency and rapid reaction times. They convert the protected amino acid into a highly reactive OBt or OAt active ester in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) kilobio.com.
Phosphonium Salts : PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective reagent that generates an active ester intermediate for efficient coupling.
Carbodiimides : The use of carbodiimides like DIC (N,N'-diisopropylcarbodiimide) in conjunction with additives such as HOBt (Hydroxybenzotriazole) or OxymaPure (Ethyl cyano(hydroxyimino)acetate) is a classic and cost-effective method for amide bond formation.
The stability of the di-Boc protection on the guanidino side chain ensures that it remains intact under these various coupling conditions.
| Reagent Class | Abbreviation | Full Name | Typical Additive/Base | Key Features |
|---|---|---|---|---|
| Uronium/Aminium Salt | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA | Fast, efficient, widely used in automated synthesizers. |
| Uronium/Aminium Salt | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA | Highly reactive, excellent for sterically hindered couplings, low racemization. |
| Phosphonium Salt | PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | DIPEA | Very effective, generates minimal side products compared to some uronium reagents. |
| Carbodiimide | DIC | N,N'-diisopropylcarbodiimide | HOBt or OxymaPure | Cost-effective, useful for preventing racemization of certain amino acids. |
Applications in Solution-Phase Peptide Synthesis
While Fmoc-Phe(4-Boc2-guanidino)-OH is optimized for SPPS, it can theoretically be used in solution-phase peptide synthesis. In this approach, reactions are carried out in a homogenous solution, and products are purified after each step, typically by crystallization or chromatography.
However, the use of Fmoc-protected amino acids in solution-phase synthesis is not common practice. The Fmoc group was initially introduced for solution chemistry, but its cleavage by-product, dibenzofulvene, is reactive and can cause side reactions, such as re-attachment to the liberated N-terminal amine nih.gov. In SPPS, these by-products are easily washed away, but in solution-phase, their removal complicates purification. For these reasons, the Boc (tert-butyloxycarbonyl) protection strategy is often preferred for large-scale solution-phase synthesis. If Fmoc-Phe(4-Boc2-guanidino)-OH were to be used, it would involve coupling it to an amino acid ester in solution, followed by deprotection of the resulting dipeptide ester to continue chain elongation.
Side Reactions and Troubleshooting in Fmoc-Phe(4-Boc2-guanidino)-OH Incorporations
The incorporation of specialized amino acids like Fmoc-Phe(4-Boc2-guanidino)-OH into a peptide sequence requires careful consideration of potential side reactions. Understanding and mitigating these issues are crucial for the successful synthesis of the target peptide. This section details the common challenges associated with the guanidine (B92328) side chain, the deprotection of the Boc groups, and the prevention of racemization during coupling.
Guanidine Side Chain Reactivity and Mitigation
The guanidino group, even when protected, can present unique reactivity challenges during peptide synthesis. While the dual Boc protection on the guanidino moiety of Fmoc-Phe(4-Boc2-guanidino)-OH is designed to minimize unwanted reactions, certain side reactions can still occur, primarily during the activation step of the amino acid's carboxyl group.
One of the most significant side reactions for arginine and its analogs is δ-lactam formation. nih.govmdpi.com This intramolecular cyclization happens during the activation of the carboxylic acid, leading to the consumption of the activated amino acid and resulting in incomplete coupling or the formation of deletion sequences (peptides missing the intended amino acid). nih.gov The bulky N,N'-di-Boc protection on the guanidino group significantly suppresses this side reaction by sterically hindering the necessary conformation for cyclization and by reducing the nucleophilicity of the guanidino nitrogen atoms.
However, the stability of the protecting groups can be a concern. While the Boc groups are stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF), prolonged exposure or harsh conditions could potentially lead to partial deprotection. nih.govamericanpeptidesociety.org Studies on the stability of similar compounds, such as Fmoc-Arg(Boc)2-OH, have shown that it can slowly degrade in solution over time, though it is generally more stable than other protected forms of arginine. nih.gov
Mitigation Strategies:
Choice of Coupling Reagents: Utilizing coupling reagents that promote rapid amide bond formation can minimize the lifetime of the activated species, thereby reducing the opportunity for intramolecular side reactions like lactam formation.
Pre-activation: Pre-activating the amino acid for a short duration before adding it to the resin can help control the reaction time and minimize unwanted side reactions. peptide.com
Optimized Solvent Use: Ensuring the use of high-purity, anhydrous solvents is critical, as contaminants can contribute to the degradation of reagents and the protected amino acid. kilobio.com
The following table summarizes potential side reactions of the guanidine side chain and the corresponding mitigation strategies.
| Side Reaction | Description | Mitigation Strategy |
| δ-Lactam Formation | Intramolecular cyclization of the activated amino acid, leading to reagent consumption and failed coupling. nih.govmdpi.com | Use rapid coupling reagents; minimize activation time; the di-Boc protection inherently reduces this risk. nih.gov |
| Guanidinylation | The reaction of a coupling reagent with the N-terminus of the peptide chain, causing irreversible termination. peptide.com | Pre-activate the amino acid before adding it to the peptide-resin. peptide.com |
| Protecting Group Instability | Slow degradation or partial loss of a Boc group from the side chain during synthesis steps. nih.gov | Avoid prolonged reaction times and ensure the use of fresh, high-quality reagents and solvents. nih.govkilobio.com |
Optimization of Deprotection Strategies for Boc Groups
The two tert-butyloxycarbonyl (Boc) groups on the guanidino side chain are designed to be stable throughout the Fmoc-based solid-phase peptide synthesis (SPPS) and are removed during the final cleavage and global deprotection step. iris-biotech.de This step is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). americanpeptidesociety.org
The standard procedure involves treating the peptide-resin with a "cleavage cocktail" containing TFA and scavengers. kilobio.com Scavengers are crucial for quenching the highly reactive tert-butyl cations that are released upon cleavage of the Boc groups. These cations can otherwise lead to unwanted modifications of sensitive residues within the peptide, such as tryptophan or methionine. peptide.com
For arginine derivatives protected with two Boc groups, a common and effective deprotection reagent is a mixture of TFA and water (e.g., 95:5 v/v) for approximately one hour at room temperature. nih.gov The inclusion of water can help in the hydrolysis of the protecting groups. Triisopropylsilane (TIS) is a widely used scavenger in these cocktails.
Optimization Considerations:
Scavenger Choice: The selection and concentration of scavengers should be tailored to the peptide sequence. Common scavengers include water, TIS, and 1,2-ethanedithiol (EDT).
Reaction Time: While one hour is often sufficient, the complete removal of both Boc groups should be confirmed analytically, as incomplete deprotection will result in a modified and potentially inactive peptide.
Temperature: Deprotection is typically carried out at room temperature. Elevated temperatures are generally avoided as they can increase the rate of side reactions.
The table below outlines common cleavage cocktails used for the deprotection of Boc groups and the function of each component.
| Reagent | Typical Concentration | Purpose |
| Trifluoroacetic Acid (TFA) | 90-95% | Strong acid for cleaving acid-labile protecting groups (Boc, tBu, Trt) and releasing the peptide from the resin. americanpeptidesociety.org |
| Triisopropylsilane (TIS) | 2.5-5% | Scavenger for tert-butyl cations and other reactive species generated during cleavage. kilobio.com |
| Water (H₂O) | 2.5-5% | Acts as a scavenger and aids in the hydrolysis of protecting groups. nih.gov |
| 1,2-Ethanedithiol (EDT) | 2.5% | A scavenger often used for peptides containing tryptophan to prevent modification by released protecting groups. |
Prevention of Racemization during Coupling
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical side reaction to control during peptide synthesis. nih.gov It can occur during the activation of the carboxyl group, which proceeds through the formation of an oxazolone intermediate that is susceptible to deprotonation and subsequent loss of chirality. peptide.com While any amino acid can be at risk, bulky or sterically hindered residues can sometimes be more susceptible under certain conditions.
The extent of racemization is influenced by several factors, including the type of coupling reagent, the base used, the reaction temperature, and the duration of the activation step. nih.govluxembourg-bio.com
Strategies to Prevent Racemization:
Additive Reagents: The most common strategy to suppress racemization is the inclusion of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma) in the coupling reaction. peptide.comnih.gov These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated intermediates.
Choice of Base: The base used during coupling can significantly impact racemization. Sterically hindered or weaker bases, such as N,N-diisopropylethylamine (DIPEA) or collidine, are often preferred over stronger, less hindered bases. luxembourg-bio.comresearchgate.net
Coupling Reagent Selection: Uronium/aminium-based coupling reagents like HBTU or HATU, when used with additives like HOBt or HOAt, are generally effective at minimizing racemization. peptide.com
Temperature Control: Performing coupling reactions at controlled temperatures is essential. While microwave-assisted synthesis can accelerate coupling, elevated temperatures can also increase the rate of racemization. researchgate.netnih.gov Lowering the coupling temperature for sensitive residues is a common practice to limit epimerization. researchgate.net
The following table details various methods employed to minimize racemization during the coupling of Fmoc-protected amino acids.
| Method | Description | Key Considerations |
| Use of Additives | Incorporating reagents like HOBt, HOAt, or Oxyma into the coupling mixture. peptide.comnih.gov | HOAt is often considered more effective than HOBt in suppressing racemization. |
| Base Selection | Employing sterically hindered or weaker bases like DIPEA or collidine. luxembourg-bio.comresearchgate.net | The pKa and steric bulk of the base are critical factors. |
| Low-Temperature Coupling | Conducting the coupling reaction at reduced temperatures (e.g., 0°C or room temperature). researchgate.net | Balances reaction rate against the risk of racemization. |
| Choice of Coupling Reagent | Selecting appropriate activation reagents (e.g., HBTU, HATU, COMU). luxembourg-bio.com | The combination of coupling reagent and additive is crucial. |
Advanced Research Applications in Chemical Biology and Medicinal Chemistry
Design and Synthesis of Peptide-Based Therapeutics
Fmoc-Phe(4-Boc2-guanidino)-OH is a critical building block in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. chemimpex.comchemimpex.com The Fmoc (fluorenylmethoxycarbonyl) group provides temporary protection of the alpha-amino group, which can be easily removed under mild basic conditions during synthesis, while the Boc (tert-butyloxycarbonyl) groups protect the reactive guanidino side chain until the final deprotection step. chemimpex.comnih.govsemanticscholar.org This orthogonal protection strategy allows for the precise and efficient assembly of complex peptide sequences. nih.gov
Table 1: Physicochemical Properties of Fmoc-Phe(4-Boc2-guanidino)-OH
| Property | Value | Source |
|---|---|---|
| CAS Number | 187283-25-6 | chempep.comsigmaaldrich.comiris-biotech.de |
| Molecular Formula | C₃₅H₄₀N₄O₈ | chempep.comsigmaaldrich.comiris-biotech.de |
| Molecular Weight | 644.71 g/mol | sigmaaldrich.com |
| Purity | ≥90% (HPLC) | sigmaaldrich.comsigmaaldrich.com |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMF and DCM | vulcanchem.com |
| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
The incorporation of 4-guanidino-phenylalanine, derived from Fmoc-Phe(4-Boc2-guanidino)-OH, into peptide sequences is a key strategy for designing potent and selective enzyme inhibitors and receptor modulators. chemimpex.comchemimpex.com The guanidino group can mimic the side chain of arginine, a crucial residue in many biological recognition events. acs.orgrsc.org However, the phenyl-guanidino moiety offers distinct steric and electronic properties compared to arginine's aliphatic side chain. irb.hr
For example, in the development of inhibitors for proteases like urokinase-type plasminogen activator (uPA), a key enzyme in tumor metastasis, replacing arginine with synthetic residues like L-4-guanidino-phenylalanine has led to enhanced binding affinities. researchgate.net One study demonstrated that substituting an arginine residue in a cyclic peptide inhibitor of murine uPA with L-4-guanidino-phenylalanine resulted in a two-fold increase in binding affinity. researchgate.net This highlights the potential of this modification to fine-tune the inhibitory activity of therapeutic peptides. researchgate.net
The positively charged guanidinium (B1211019) group is a powerful hydrogen bond donor and can participate in strong electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) or phosphate (B84403) groups on biological targets. irb.hrmdpi.com This ability to form multiple, favorable interactions is a primary reason for the enhanced binding affinities and biological activities observed in peptides containing a guanidino moiety. chemimpex.comrsc.org
The guanidinium group's capacity to engage in cation-π interactions with aromatic residues in a binding pocket further contributes to affinity. mdpi.com The strategic placement of guanidino groups within a peptide can control its conformation and the distance between key recognition elements, which is critical for designing peptides with specific physiological effects. mdpi.com For instance, the distances between guanidinium groups in short peptides have been correlated with their analgesic effects, demonstrating a quantitative approach to designing peptide-based drugs. mdpi.com
Protein Engineering and Modification Studies
Beyond therapeutic peptides, Fmoc-Phe(4-Boc2-guanidino)-OH is used in protein engineering to introduce non-natural amino acids at specific sites. chemimpex.com This allows for the creation of proteins with novel functions or for the study of fundamental biological processes.
The site-specific incorporation of 4-guanidino-phenylalanine into a protein allows researchers to probe the function of a particular amino acid residue. This is often achieved through techniques like nonsense suppression-based methods in cell-free expression systems, where the synthetic amino acid is encoded by a stop codon. The Fmoc-protected derivative is first charged onto a suppressor tRNA, which then delivers the unnatural amino acid to the ribosome during protein synthesis. This methodology enables the creation of proteins with precisely placed guanidino groups for functional studies.
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and understanding these interactions is crucial for drug discovery. mdpi.com The guanidinium group plays a significant role in mediating these interactions, often found at the interfaces of protein complexes. acs.org By incorporating 4-guanidino-phenylalanine into a protein, researchers can investigate the importance of specific electrostatic or hydrogen-bonding interactions for complex formation. escholarship.org
Techniques such as cross-linking mass spectrometry (XL-MS) can be used to identify residues in close proximity at a protein-protein interface. creative-proteomics.com By introducing a guanidino-phenylalanine residue, scientists can assess its impact on the stability and specificity of the interaction. elifesciences.org For example, if replacing a native residue with 4-guanidino-phenylalanine strengthens or weakens a known PPI, it provides direct evidence for the role of that specific interaction point.
Table 2: Research Applications and Findings
| Application Area | Key Finding | Significance | Source |
|---|---|---|---|
| Peptide Inhibitors | Substitution of Arg with L-4-guanidino-phenylalanine in a uPA inhibitor enhanced binding affinity 2-fold. | Demonstrates the utility of this residue in optimizing the potency of therapeutic peptides. | researchgate.net |
| Binding Affinity | The guanidinium group's ability to form multiple hydrogen bonds and electrostatic interactions increases ligand-receptor binding. | Provides a rational basis for incorporating guanidino moieties to improve drug efficacy. | chemimpex.comrsc.orgmdpi.com |
| Protein Interactions | Arginine-arginine pairing, mediated by guanidinium groups, is frequently found in protein dimers and active sites. | Highlights the fundamental role of the guanidinium group in protein structure and function. | acs.org |
| Bioconjugation | The guanidino group's affinity for phosphate moieties can be used to target phosphorylated proteins. | Enables the development of diagnostic probes and targeted drug delivery systems. | vulcanchem.com |
This table is interactive. Click on the headers to sort the data.
Bioconjugation Strategies Utilizing Fmoc-Phe(4-Boc2-guanidino)-OH
Bioconjugation involves linking a peptide to another molecule, such as a drug, a diagnostic agent, or a surface. chemimpex.com The unique chemical properties of the guanidino group can be exploited in specific bioconjugation strategies. chemimpex.comvulcanchem.com While the primary role of Fmoc-Phe(4-Boc2-guanidino)-OH is to introduce the guanidino functionality into the peptide backbone via SPPS, the resulting guanidinium group can be used as a recognition element post-synthesis. vulcanchem.com For instance, its affinity for negatively charged phosphate groups can be leveraged to target peptides to phosphorylated proteins or to cell surfaces rich in anionic phospholipids. vulcanchem.com This approach is valuable in developing diagnostic probes and targeted drug delivery systems. chemimpex.comvulcanchem.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Role in Article |
|---|---|---|
| Fmoc-Phe(4-Boc2-guanidino)-OH | N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-bis(t-butyloxycarbonyl)guanidino-L-phenylalanine; Fmoc-4-(N,N′-di-Boc-guanidino)-L-phenylalanine | Primary subject of the article |
| Arginine | Arg; R | Natural amino acid analog |
| Aspartate | Asp; D | Negatively charged amino acid |
| Glutamate | Glu; E | Negatively charged amino acid |
| L-4-Guanidino-phenylalanine | Deprotected form of the subject compound | |
| Urokinase-type plasminogen activator | uPA | Enzyme target for inhibitors |
| Dimethylformamide | DMF | Solvent for peptide synthesis |
| Dichloromethane | DCM | Solvent for peptide synthesis |
| Piperidine (B6355638) | Reagent for Fmoc group removal |
Linker Chemistry and Functionalization
The utility of Fmoc-Phe(4-Boc2-guanidino)-OH in advanced chemical synthesis is fundamentally linked to its protecting group strategy. The Fmoc group is a well-established protecting group for the α-amine in peptide synthesis. chemimpex.com Its key advantage is its stability to many reagents and its lability under mild basic conditions, typically with a piperidine solution, which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin). sigmaaldrich.comnih.gov This process, known as Fmoc solid-phase peptide synthesis (SPPS), is a cornerstone of modern peptide chemistry. sigmaaldrich.com
The side chain of the phenylalanine residue is functionalized with a guanidino group, which is itself protected by two Boc groups. This di-Boc protection is robust and stable throughout the Fmoc-based chain assembly. google.com The Boc groups are resistant to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is often used in the final step to release the synthesized peptide from its solid support. nih.govacs.org This orthogonal protection scheme ensures that the highly reactive guanidino group does not interfere with the peptide coupling reactions. This allows for the precise incorporation of the guanidinophenylalanine residue at any desired position within a peptide sequence, enabling the synthesis of complex biomolecules with tailored functionalities. chemimpex.com
Development of Targeted Drug Delivery Systems
Fmoc-Phe(4-Boc2-guanidino)-OH is a valuable building block in the development of targeted drug delivery systems. chemimpex.com The guanidino group is a key structural motif for mediating molecular recognition and cellular uptake. Bioconjugation strategies leverage this functional group to attach peptides to other molecules, such as therapeutic payloads or imaging agents. chemimpex.comvulcanchem.com
The incorporation of guanidino-functionalized residues can enhance a peptide's ability to interact with specific cell surface receptors. For instance, arginine-rich peptides are known to be pivotal in cell-penetrating peptides (CPPs). vulcanchem.com By using a derivative like Fmoc-Phe(4-Boc2-guanidino)-OH, researchers can create peptide-drug conjugates designed to selectively bind to receptors that are overexpressed on diseased cells, such as cancer cells. chemimpex.comvulcanchem.com This targeted approach aims to increase the efficacy of treatments while minimizing off-target effects. chemimpex.com One study highlighted that a peptide-drug conjugate featuring a guanidino residue demonstrated selective binding to αvβ3 integrins, which are often overexpressed in tumor vasculature. vulcanchem.com
Development of Peptide Mimetics and Constrained Peptides
The rational design of peptide-based therapeutics often involves modifying native peptide structures to improve their potency, selectivity, and metabolic stability. Fmoc-Phe(4-Boc2-guanidino)-OH is utilized in the synthesis of peptide mimetics and constrained peptides to achieve these goals. nih.gov By replacing a canonical amino acid like arginine with 4-guanidino-phenylalanine, researchers can create peptides with altered conformational properties and potentially enhanced biological activity. google.com
Introducing non-natural amino acids or cyclic constraints can stabilize specific secondary structures, such as β-turns or helical folds, which may be essential for receptor binding. nih.gov A patent for modulating polypeptide specificity describes the use of Fmoc-Phe(bis-Boc-4-guanidino)-OH to synthesize bicyclic peptides where guanidyl-phenylalanine replaces arginine in the peptide sequence. google.com Such substitutions are a key strategy in synthetic peptide chemistry to develop ligands with improved characteristics over their natural counterparts. nih.gov
Investigations into Peptidomimetic Scaffolds with Guanidino Functionality
Building on the principles of peptide mimetics, researchers use Fmoc-Phe(4-Boc2-guanidino)-OH to construct novel peptidomimetic scaffolds. These scaffolds aim to replicate the spatial arrangement of key functional groups from a bioactive peptide but on a non-peptide or heavily modified peptide backbone. nih.gov The goal is to create molecules with superior drug-like properties, such as improved oral bioavailability and resistance to enzymatic degradation.
The guanidino group is a critical pharmacophore in many natural ligands, recognized for its ability to form strong hydrogen bonds and salt bridges with biological receptors. vulcanchem.com By incorporating 4-guanidino-phenylalanine, synthetic scaffolds can mimic the essential interactions of arginine-containing peptides. google.com Strategies include the use of heterocyclic structures or other molecular frameworks to hold the guanidino group in a specific orientation for optimal target engagement. nih.govresearchgate.net This approach allows for the systematic exploration of the structural requirements for biological activity and the development of new classes of therapeutic agents. researchgate.net
Application in the Synthesis of Diagnostic Tools and Probes
The unique properties of Fmoc-Phe(4-Boc2-guanidino)-OH also lend themselves to the creation of diagnostic tools and molecular probes. chemimpex.com The ability of the guanidino group to engage in specific molecular interactions makes it an effective targeting element for diagnostic assays. chemimpex.comvulcanchem.com
Peptides containing 4-guanidino-phenylalanine can be synthesized and conjugated to reporter molecules, such as fluorescent dyes or radioisotopes. These probes can then be used to detect the presence of specific biomolecules, monitor cellular processes, or visualize disease states through medical imaging. The affinity of the guanidino group for phosphate moieties, for example, facilitates its potential use in probes designed to detect phosphorylated proteins, which are often markers of signal transduction pathways dysregulated in disease. vulcanchem.com The versatility of Fmoc chemistry allows for the straightforward incorporation of this functionalized amino acid into a wide array of peptide-based diagnostic agents. chemimpex.com
Theoretical and Mechanistic Investigations
Computational Chemistry Approaches to Peptide Design Incorporating Fmoc-Phe(4-Boc2-guanidino)-OH
Computational chemistry provides powerful tools for the rational design of peptides with desired properties. By incorporating Fmoc-Phe(4-Boc2-guanidino)-OH, researchers can introduce a residue with distinct steric and electronic features compared to natural amino acids.
Key Applications in Peptide Design:
Enhanced Binding Affinity: The guanidino group can participate in strong interactions with biological targets, potentially improving the binding affinity of peptide-based drugs. chemimpex.com
Modulation of Bioactivity: The specific placement of the guanidino-phenylalanine residue can be guided by computational models to optimize interactions with receptors or enzymes. chemimpex.com
Development of Novel Therapeutics: In fields like oncology and infectious diseases, computational screening of peptide libraries containing this residue can accelerate the discovery of new therapeutic agents. chemimpex.com
Molecular Dynamics Simulations of Peptides Containing Guanidino-Phenylalanine
Molecular dynamics (MD) simulations offer a dynamic perspective on how peptides containing guanidino-phenylalanine behave in a simulated biological environment. aalto.fi These simulations can reveal crucial information about peptide folding, conformational stability, and interactions with other molecules, such as lipid membranes or protein receptors.
MD simulations have been instrumental in understanding the behavior of peptides at interfaces. For example, simulations have shown that the binding of peptides to lipid bilayers is significantly influenced by electrostatic interactions between positively charged peptide residues and negatively charged lipid headgroups. hereon.de The guanidinium (B1211019) group, being positively charged, plays a key role in these interactions.
Insights from MD Simulations:
| Simulation Focus | Key Findings | Reference |
| Peptide-Membrane Interaction | Electrostatic interactions govern the initial binding of positively charged peptides to negatively charged membranes. The orientation of the peptide is often parallel to the membrane surface. | hereon.de |
| Self-Assembly of Phenylalanine Peptides | MD simulations can elucidate the self-assembly process of phenylalanine-based nanostructures, including the formation of nanotubes. | nih.gov |
| Peptide Secondary Structure | The charge state of a polypeptide, influenced by residues like guanidino-phenylalanine, can dictate its secondary structure, with highly charged peptides favoring β-sheet conformations. | aalto.fi |
These simulations provide an atomic-level understanding that is often difficult to achieve through experimental methods alone. hereon.de
Quantum Chemical Studies on Guanidino Group Interactions in Biological Environments
Quantum chemical methods, such as Density Functional Theory (DFT), allow for a detailed investigation of the electronic structure and non-covalent interactions of the guanidinium group. mdpi.comresearchgate.net These studies are essential for understanding the fundamental forces that govern the behavior of guanidino-containing molecules in biological systems.
The guanidinium cation is known for its ability to form strong hydrogen bonds and engage in cation-π interactions with aromatic amino acids like phenylalanine, tryptophan, and tyrosine. mdpi.com DFT calculations can quantify the strength of these interactions and elucidate how they are affected by the surrounding environment, such as the presence of water molecules. mdpi.com
Key Guanidinium Interactions Studied by Quantum Chemistry:
Hydrogen Bonding: The guanidinium group can act as a hydrogen bond donor, interacting with negatively charged residues or the protein backbone. irb.hracs.org
Cation-π Interactions: The planar structure of the guanidinium group allows for favorable stacking interactions with aromatic rings. mdpi.com
Like-Charge Pairing: Interestingly, arginine-arginine (and thus guanidinium-guanidinium) pairing has been observed in protein structures, contributing to the stability of protein dimers. irb.hr
The theoretical analysis of electron density using methods like Atoms-in-Molecules (AIM) helps to characterize the nature of these bonds. mdpi.com Such studies provide a deeper understanding of how the guanidinium moiety contributes to molecular recognition and biological activity. mdpi.comfrontiersin.org
Structure-Activity Relationship (SAR) Studies of Peptides Containing Fmoc-Phe(4-Boc2-guanidino)-OH Derived Residues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a peptide's structure to understand how these changes affect its biological activity. nih.gov The incorporation of residues derived from Fmoc-Phe(4-Boc2-guanidino)-OH is a key strategy in these studies.
By replacing natural amino acids with this synthetic analogue, researchers can probe the importance of the guanidino group at specific positions within a peptide sequence. This approach has been used to develop potent and selective inhibitors for various enzymes. researchgate.netresearchgate.net
Examples of SAR Studies:
| Peptide/Target | Modification Strategy | Outcome | Reference |
| PACE4 Inhibitor | Substitution at the P1 position with arginine mimetics. | Improved stability and antiproliferative properties. | researchgate.net |
| Melanocortin Receptor Ligands | Incorporation of a reverse-turn mimetic containing Arg(Boc)2. | Probed receptor selectivity and ligand conformation. | nih.gov |
| Peptide Antibiotic Clovibactin | Alanine scanning and introduction of analogues. | Identified key residues and structural features essential for antibiotic activity. | nih.gov |
These studies often involve the synthesis of a series of peptide analogues, followed by biological evaluation to determine their potency and selectivity. researchgate.netpnas.org The data generated from SAR studies are crucial for the iterative process of drug design and optimization.
Emerging Trends and Future Directions in Fmoc Phe 4 Boc2 Guanidino Oh Research
Integration with High-Throughput Screening and Combinatorial Chemistry
The quest for novel bioactive peptides has been revolutionized by combinatorial chemistry and high-throughput screening (HTS). Fmoc-Phe(4-Boc2-guanidino)-OH is well-suited for inclusion in these sophisticated discovery platforms. Its compatibility with standard solid-phase peptide synthesis (SPPS) allows for its incorporation into one-bead-one-compound (OBOC) libraries. nih.gov
Researchers utilize techniques like the split-and-pool synthesis method to generate vast libraries of peptides, where each bead carries a unique sequence. nih.gov For instance, Fmoc-Phe(4-Boc2-guanidino)-OH has been successfully included in the manual split-and-pool synthesis of large peptide libraries, demonstrating its utility in generating chemical diversity. The incorporation of such unnatural amino acids is crucial for exploring new chemical space and discovering peptide candidates with enhanced efficacy or selectivity. wiley.com
These libraries can then be screened using HTS methods, such as protein microarray chips or automated affinity selection-mass spectrometry (AS-MS) platforms, to rapidly identify ligands for various biological targets. nih.govrsc.orgrsc.org The identification of novel peptide ligands with high affinity to targets like integrin receptors has been demonstrated using chip-based screening of combinatorial libraries. nih.gov The ability to include residues like p-guanidino-L-phenylalanine is vital for developing new inhibitors and therapeutic leads. jst.go.jp
Table 1: Technologies Integrating Fmoc-Phe(4-Boc2-guanidino)-OH for Drug Discovery
| Technology | Description | Relevance of Fmoc-Phe(4-Boc2-guanidino)-OH | Reference |
|---|---|---|---|
| One-Bead-One-Compound (OBOC) Libraries | A combinatorial method where each bead in a resin pool contains a single, unique chemical entity (peptide). | Incorporated into libraries via split-and-pool synthesis to increase molecular diversity. | nih.gov |
| High-Throughput Screening (HTS) | Automated screening of large libraries of compounds against a biological target. Methods include protein microarrays and fluorescence-based assays. | Peptides containing this residue can be rapidly screened to identify novel binders and inhibitors. | nih.govmdpi.com |
| Affinity Selection-Mass Spectrometry (AS-MS) | An automated method combining affinity capture (e.g., Bio-Layer Interferometry) with mass spectrometry to identify high-affinity binders from a library. | Enables rapid discovery and affinity maturation of binders containing this arginine mimetic. | rsc.orgrsc.org |
Advances in Automation for Peptide Synthesis with Fmoc-Phe(4-Boc2-guanidino)-OH
Automated solid-phase peptide synthesis is a cornerstone of modern peptide chemistry, offering speed, convenience, and reproducibility. springernature.com The compatibility of Fmoc-Phe(4-Boc2-guanidino)-OH with standard Fmoc-SPPS protocols ensures it can be seamlessly integrated into automated workflows. sigmaaldrich.comsigmaaldrich.com Advances in automation, such as microwave-assisted SPPS (MA-SPPS) and the development of rapid manual synthesis methods, significantly reduce synthesis times from hours to minutes per amino acid coupling. wiley.com
Fmoc chemistry is particularly amenable to automation because the deprotection step, which removes the Fmoc group, releases a product (dibenzofulvene-piperidine adduct) that can be monitored by UV spectroscopy, providing a real-time indicator of reaction completion. nih.govaltabioscience.com While challenges can arise during the synthesis of complex peptides, such as those containing both tryptophan and arginine residues, automated synthesizers can be programmed with optimized protocols to mitigate side reactions. springernature.com The development of automated platforms that enable the synthesis of many peptides simultaneously is crucial for rapidly exploring novel peptide designs that incorporate unnatural amino acids like Fmoc-Phe(4-Boc2-guanidino)-OH. wiley.comspringernature.com
Development of Novel Protecting Group Strategies for Guanidino-Phenylalanine
The protection of the guanidino side chain is critical to prevent unwanted side reactions during peptide synthesis. altabioscience.com While the bis-Boc protection strategy in Fmoc-Phe(4-Boc2-guanidino)-OH is effective, research into alternative and orthogonal protecting groups for the guanidinium (B1211019) moiety is an active area. The goal is to develop strategies that offer milder deprotection conditions, improved solubility, or different orthogonality to expand the synthetic toolbox. researchgate.net
Side-chain protection remains a challenge, particularly for arginine, due to the nucleophilicity of the guanidino group which can lead to side reactions like δ-lactam formation. nih.gov Several novel protecting groups are being explored as alternatives to the widely used sulfonyl-based (e.g., Pbf) and bis-Boc protections.
Table 2: Emerging Protecting Groups for the Guanidino Functionality
| Protecting Group | Abbreviation | Cleavage Condition | Key Features | Reference |
|---|---|---|---|---|
| Trifluoroacetyl | Tfa | Mild basic conditions | Orthogonal to Boc/Cbz strategies and semi-orthogonal to Fmoc strategy. | researchgate.net |
| Methylsulfonylethyl-based | Msc | Mildly basic | Suitable for protecting the guanidino function during Fmoc-SPPS. | jst.go.jp |
| Polyethylene glycol (PEG) carbamate | PEG-carbamate | - | Acts as a liquid-phase synthesis tag and reduces the basicity of the guanidine (B92328) group. | springernature.com |
| Nitro | NO₂ | Reductive cleavage | A classic group being revisited for its stability and potential use in greener synthesis protocols. | beilstein-journals.org |
Exploration of D-amino Acid Analogues in Peptide Design
The incorporation of D-amino acids into peptide sequences is a powerful strategy to enhance therapeutic potential. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in the body. Replacing one or more L-amino acids with their D-enantiomers can confer significant resistance to enzymatic cleavage, thereby increasing the peptide's in vivo half-life.
Furthermore, the introduction of a D-amino acid can induce specific conformational constraints, locking the peptide into a bioactive structure that may have a higher affinity for its target. The D-enantiomer, Fmoc-D-Phe(4-guanidino-Boc2)-OH , is commercially available and plays a crucial role in this area of research. scispace.com It is used as a building block in the synthesis of peptide-based therapeutics and biomaterials, allowing researchers to systematically study structure-activity relationships and develop more stable and potent drug candidates. scispace.com The synthesis of heterochiral polypeptides using D-amino acids is a key technique for modulating the secondary structure and self-assembly properties of peptides. rsc.org
Sustainable and Green Chemistry Approaches in Synthesis
The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. sci-hub.se Peptide synthesis, particularly at an industrial scale, has traditionally been solvent- and resource-intensive. rsc.org Consequently, a major trend is the "greening" of SPPS. uio.no
This involves several strategies applicable to syntheses using Fmoc-Phe(4-Boc2-guanidino)-OH:
Green Solvents: Replacing traditional solvents like N,N-dimethylformamide (DMF) with more benign alternatives such as ethanol (B145695) or water-based systems. rsc.org
Flow Chemistry: Shifting from batch processing to continuous flow synthesis, which allows for better control, reduced reagent excess, and minimized waste. researchgate.net
Atom Economy: Developing protocols that improve the atom economy, for example, by eliminating the need for side-chain protecting groups on certain amino acids like arginine, which reduces waste generated during cleavage. researchgate.net
Enzymatic Synthesis: Employing enzymes for peptide bond formation (chemoenzymatic peptide synthesis or CEPS), which operates under mild, aqueous conditions and offers high selectivity, thereby reducing by-products. rsc.orgnih.gov
Several suppliers now highlight "Green Chemistry" reagents, and the availability of building blocks like Fmoc-D-Phe(4-guanidino-Boc2)-OH within these catalogs underscores the compatibility of this compound with more sustainable synthetic methodologies. nih.gov
Applications in Supramolecular Chemistry and Material Science
The unique structural features of Fmoc-Phe(4-Boc2-guanidino)-OH make it an attractive building block for supramolecular chemistry and the development of novel biomaterials. The Fmoc group is well-known for its ability to drive the self-assembly of amino acids into nanostructures like fibrils and hydrogels through π-π stacking interactions. scispace.comrsc.orgcapes.gov.brresearchgate.net These hydrogels have significant potential as scaffolds for cell culture, drug delivery systems, and antimicrobial materials. scispace.com
Simultaneously, the guanidinium group is a powerful motif in molecular recognition. It is highly basic and capable of forming strong, directional hydrogen bonds and electrostatic interactions, particularly with anionic species like carboxylates and phosphates. sci-hub.se This property is exploited in the design of artificial receptors and transporters. sci-hub.se
By combining the self-assembling properties of the Fmoc group with the recognition capabilities of the guanidinium moiety, researchers can design peptide-based materials with programmed functions. Peptides containing guanidino-phenylalanine can self-assemble into ordered nanostructures, creating functional materials for applications ranging from proton conductors to selective ion channels. rsc.org The use of such arginine mimetics in the development of biomaterials is a promising and expanding field. scispace.com
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1H/13C NMR confirms regioselective Boc2-guanidino substitution (e.g., aromatic proton shifts at δ 7.2–7.4 ppm) and Fmoc integrity (δ 4.2–4.5 ppm for CH2 groups) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ~600–650 Da) and detects side products like partial deprotection .
- HPLC Purity : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to assess purity (>95% required for peptide synthesis) .
How does pH and temperature influence the stability of Fmoc-Phe(4-Boc2-guanidino)-OH in solution?
Q. Advanced Research Focus
- pH Sensitivity :
- Temperature : Store at –20°C in anhydrous DMF or DMSO to prevent hydrolysis. Heating above 40°C accelerates decomposition .
How should researchers address contradictory data regarding coupling efficiency of this residue in peptide chains?
Advanced Research Focus
Discrepancies often arise from steric hindrance or solvent effects:
- Solvent Optimization : Use DMF:DCM (1:1) to improve solubility of the bulky residue .
- Extended Coupling Times : Increase reaction duration to 2–4 hours and repeat couplings if necessary .
- Alternative Activators : Switch to COMU or PyAOP for better activation of hindered carboxyl groups .
What strategies prevent premature deprotection of the Boc2-guanidino group during Fmoc-based SPPS?
Q. Advanced Research Focus
- On-Resin Stability : Avoid TFA during Fmoc deprotection; use low-concentration TFA (0.5%) if Boc removal is required mid-synthesis .
- Selective Deprotection : Post-synthesis, treat with TFA:TIPS:H2O (95:2.5:2.5) for 2 hours to cleave Boc groups while retaining the peptide-resin linkage .
How can solubility challenges be mitigated when handling Fmoc-Phe(4-Boc2-guanidino)-OH in organic solvents?
Q. Basic Research Focus
- Solvent Systems : Dissolve in DMF or DMSO (10–20 mM) for SPPS. For analytical work, use acetonitrile/water mixtures with 0.1% formic acid .
- Sonication : Briefly sonicate (30 sec) to disperse aggregates before use .
What are the best practices for long-term storage to maintain compound integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
